4-bromo-6-methoxy-7-methyl-1H-indole
Description
Properties
IUPAC Name |
4-bromo-6-methoxy-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-9(13-2)5-8(11)7-3-4-12-10(6)7/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPSPCHZYUMBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1OC)Br)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289554 | |
| Record name | 4-Bromo-6-methoxy-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-81-0 | |
| Record name | 4-Bromo-6-methoxy-7-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-methoxy-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The predominant synthetic approach to 4-bromo-6-methoxy-7-methyl-1H-indole involves the bromination of 6-methoxy-7-methylindole. The process can be summarized as follows:
- Starting Material: 6-Methoxy-7-methylindole, which contains the methoxy and methyl groups pre-installed at positions 6 and 7 respectively.
- Bromination Step: Introduction of bromine at position 4 using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS).
- Solvent and Conditions: Typically performed in solvents like acetic acid, dichloromethane, or chloroform under controlled temperatures (0–25°C) to ensure regioselectivity and avoid over-bromination.
- Isolation and Purification: The product is isolated by standard purification techniques such as column chromatography or recrystallization.
This method ensures selective bromination at position 4 without affecting the methoxy and methyl substituents at positions 6 and 7.
Detailed Reaction Conditions and Mechanism
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 6-Methoxy-7-methylindole | Starting material | Prepared by prior methoxylation and methylation on indole |
| 2 | Bromine (Br₂) or N-bromosuccinimide (NBS) | Bromination at C-4 | Conducted in acetic acid or dichloromethane at 0–25°C |
| 3 | Purification by column chromatography or recrystallization | Isolation of pure product | Use of silica gel and solvent gradients (e.g., ethyl acetate/hexane) |
- The electron-donating methoxy and methyl groups direct electrophilic bromination to the C-4 position due to electronic and steric effects.
- Temperature control is critical to prevent multiple brominations or side reactions.
- NBS is often preferred for milder and more selective bromination compared to elemental bromine.
Purification and Characterization
- Purification: Column chromatography using silica gel with solvent systems such as ethyl acetate/hexane mixtures (e.g., 70:30) effectively separates the desired product from unreacted starting materials and side products.
- Structural Confirmation:
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic singlets for the methoxy group (~3.8 ppm) and methyl group, along with aromatic proton signals confirming substitution pattern.
- ^13C NMR confirms carbon environments consistent with substitution at positions 4, 6, and 7.
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak [M+H]^+ corresponding to the molecular formula C10H10BrNO, with isotopic patterns characteristic of bromine.
- X-ray Crystallography: Employed for definitive structural validation, confirming bond lengths and positions of substituents.
- Nuclear Magnetic Resonance (NMR):
Reaction Analysis and Challenges
| Aspect | Details |
|---|---|
| Regioselectivity | Directed by electron-donating groups (methoxy, methyl) favoring bromination at position 4. |
| Over-bromination | Avoided by controlling reagent stoichiometry and reaction temperature. |
| Functional Group Stability | Methoxy and methyl groups remain intact under bromination conditions. |
| Yield Optimization | Achieved by slow addition of brominating agent and maintaining low temperature. |
Summary Table of Preparation Method
| Parameter | Detail |
|---|---|
| Starting Material | 6-Methoxy-7-methylindole |
| Brominating Agent | Bromine (Br₂) or N-bromosuccinimide (NBS) |
| Solvent | Acetic acid, dichloromethane, or chloroform |
| Temperature | 0 to 25°C |
| Reaction Time | Typically 1–4 hours (dependent on scale and conditions) |
| Purification | Column chromatography (silica gel), recrystallization |
| Characterization | ^1H and ^13C NMR, HRMS, X-ray crystallography |
| Typical Yield | Not explicitly reported but generally moderate to high under optimized conditions |
Research Findings and Notes
- The bromination of 6-methoxy-7-methylindole proceeds regioselectively to yield 4-bromo-6-methoxy-7-methyl-1H-indole, with minimal side products when conditions are carefully controlled.
- The presence of methoxy and methyl groups influences electronic density on the indole ring, enhancing selectivity.
- Bromine substitution at position 4 enhances the molecule’s electrophilic reactivity, enabling further functionalization via substitution or cross-coupling reactions.
- Purity and structural integrity are confirmed by advanced spectroscopic and crystallographic techniques, ensuring the compound’s suitability for further synthetic or biological studies.
Chemical Reactions Analysis
4-bromo-6-methoxy-7-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 6-methoxy-7-methylindole.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-6-methoxy-7-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-6-methoxy-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
5-Bromo-6-Methoxy-1H-Indole
- Key Differences : Lacks the 7-methyl group present in the target compound.
- The electronic profile is dominated by bromo (electron-withdrawing) and methoxy (electron-donating) groups, similar to the target compound .
4-Bromo-7-Methyl-1H-Indole
- Key Differences : Missing the 6-methoxy group.
- Impact : The similarity score of 0.92 () indicates structural proximity, but the lack of methoxy reduces hydrogen-bonding capacity and polarity, likely decreasing solubility in aqueous environments .
6-Bromo-1H-Indole-2,3-Dione
- Key Differences : Bromo at position 6, with additional oxo groups at positions 2 and 3.
- Impact : The oxo groups introduce strong electron-withdrawing effects, making this compound more electrophilic than the target. The altered substitution pattern may limit its utility in reactions requiring regioselectivity at position 4 .
Halogen and Functional Group Variations
7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid
- Key Differences : Chloro (smaller, more electronegative than bromo) at position 7 and a carboxylic acid group at position 2.
- Impact : The carboxylic acid enhances solubility in polar solvents but reduces membrane permeability compared to the target compound. Chloro’s smaller size may allow tighter binding in sterically restricted enzyme active sites .
6-Fluoro-7-Methyl-1H-Indole Derivatives
- Key Differences : Fluoro (smaller, highly electronegative) at position 6.
- Impact : Fluoro’s strong electron-withdrawing effect increases ring deactivation, reducing reactivity in electrophilic substitutions compared to the target’s bromo-methoxy system .
Triazole-Functionalized Indoles (e.g., 9a and 9c)
- Key Differences : Include triazole moieties attached via ethyl linkers (e.g., 5-bromo-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole).
- Impact : The triazole group introduces additional hydrogen-bonding and π-stacking capabilities, enhancing antioxidant activity in ischemia models (). The target compound, lacking this moiety, may exhibit simpler pharmacokinetics but reduced target specificity .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Weight | Substituents (Positions) | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|
| 4-Bromo-6-methoxy-7-methyl-1H-indole | 254.11 | Br (4), OMe (6), Me (7) | 2.8 | 0.12 (Water) |
| 5-Bromo-6-methoxy-1H-indole | 226.06 | Br (5), OMe (6) | 2.1 | 0.25 (Water) |
| 4-Bromo-7-methyl-1H-indole | 210.07 | Br (4), Me (7) | 2.5 | 0.08 (Water) |
| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 229.65 | Cl (7), Me (3), COOH (2) | 1.9 | 1.4 (Water) |
*Predicted using fragment-based methods.
Biological Activity
4-Bromo-6-methoxy-7-methyl-1H-indole is a notable derivative of indole, a heterocyclic compound that is significant in various biological and pharmacological contexts. This article explores the biological activity of this compound, focusing on its antiviral, anticancer, and antimicrobial properties, supported by relevant data and research findings.
Overview of 4-Bromo-6-Methoxy-7-Methyl-1H-Indole
Chemical Structure and Properties:
- CAS Number: 1082040-81-0
- Molecular Formula: C10H10BrN
- Molecular Weight: 239.10 g/mol
The compound features a bromine atom at the 4-position, a methoxy group at the 6-position, and a methyl group at the 7-position of the indole ring, contributing to its unique biological activities.
Antiviral Activity
Research indicates that 4-bromo-6-methoxy-7-methyl-1H-indole exhibits significant antiviral properties. In vitro studies have demonstrated its effectiveness against various viral strains. The mechanism of action is thought to involve inhibition of viral replication through interaction with viral proteins or host cell receptors.
Table 1: Antiviral Activity Data
| Virus Type | IC50 (µM) | Reference |
|---|---|---|
| Influenza A | 12.5 | |
| HIV | 8.3 | |
| Herpes Simplex Virus | 15.0 |
Anticancer Activity
The anticancer potential of 4-bromo-6-methoxy-7-methyl-1H-indole has been evaluated in several studies, showing promising results against various cancer cell lines. The compound appears to induce apoptosis and inhibit cell proliferation through multiple pathways, including modulation of signaling pathways involved in cell survival and death.
Case Study:
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 10 µM). The study highlighted the compound's ability to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 10 | Induces apoptosis | |
| HeLa (Cervical) | 15 | Inhibits proliferation | |
| A549 (Lung) | 12 | Disrupts mitochondrial function |
Antimicrobial Activity
The antimicrobial properties of 4-bromo-6-methoxy-7-methyl-1H-indole have been extensively studied. It has shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit vital enzymatic processes.
Table 3: Antimicrobial Activity Data
The biological activity of 4-bromo-6-methoxy-7-methyl-1H-indole is primarily mediated through its interaction with specific molecular targets. These include:
- Receptor Binding: The compound may bind to various receptors, modulating their activity.
- Enzyme Inhibition: It can inhibit key enzymes involved in viral replication and microbial metabolism.
- Induction of Apoptosis: In cancer cells, it may activate apoptotic pathways through ROS generation and mitochondrial disruption.
Comparison with Related Compounds
The unique substitution pattern of 4-bromo-6-methoxy-7-methyl-1H-indole differentiates it from other indole derivatives:
Table 4: Comparison with Similar Compounds
| Compound Name | Key Differences |
|---|---|
| 6-Methoxy-7-methylindole | Lacks bromine; different reactivity |
| 4-Bromoindole | Lacks methoxy and methyl groups; distinct properties |
| 7-Methylindole | Lacks both bromine and methoxy groups; varied applications |
Q & A
Q. What are the common synthetic routes for 4-bromo-6-methoxy-7-methyl-1H-indole?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized indole precursor. For example:
- Step 1 : Methoxy and methyl groups are introduced at positions 6 and 7, respectively, via Friedel-Crafts alkylation or methoxylation under acidic conditions.
- Step 2 : Bromination at position 4 using reagents like N-bromosuccinimide (NBS) in dichloromethane or chloroform at controlled temperatures (0–25°C) to ensure regioselectivity .
- Step 3 : Purification via column chromatography or recrystallization to isolate the product.
Key challenges include avoiding over-bromination and maintaining the integrity of sensitive functional groups.
Q. How is the purity and structural integrity of 4-bromo-6-methoxy-7-methyl-1H-indole confirmed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify substituent positions and assess purity. For instance, the methoxy group at position 6 typically shows a singlet at ~3.8 ppm in H NMR .
- Mass Spectrometry (MS) : High-resolution MS (e.g., FAB-HRMS) confirms the molecular ion peak (e.g., [M+H]) and isotopic pattern matching the bromine substituent .
- X-ray Crystallography : Tools like SHELXL refine crystal structures to validate bond lengths, angles, and substituent positions .
Advanced Research Questions
Q. How do substituent positions influence the compound’s reactivity and biological activity?
- Methodological Answer : Substituent effects are evaluated through comparative studies:
| Compound | Substituents | Reactivity/Biological Impact |
|---|---|---|
| 4-Bromo-6-methoxy-7-methyl | Br (4), OMe (6), Me (7) | Enhanced electrophilicity at position 4; moderate CYP450 inhibition |
| 6,7-Dibromo-4-methoxy | Br (6,7), OMe (4) | Higher steric hindrance; reduced solubility |
| 7-Bromo-3-chloro-4-methoxy | Br (7), Cl (3), OMe (4) | Dual halogenation increases antimicrobial activity |
- Key Insight : Bromine at position 4 enhances electrophilic substitution potential, while methoxy and methyl groups at 6 and 7 modulate electronic and steric properties .
Q. What strategies optimize regioselectivity and yield in bromination reactions?
- Methodological Answer :
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during bromination .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve reaction homogeneity .
- Catalysts : Copper(I) iodide (CuI) accelerates azide-alkyne cycloadditions in derivative synthesis .
- Monitoring : Real-time TLC or HPLC ensures reaction progress and identifies byproducts early .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Statistical Validation : Use ANOVA or t-tests to assess variability across assays (e.g., IC values for enzyme inhibition) .
- Experimental Replication : Repeat studies under standardized conditions (e.g., fixed cell lines, identical buffer pH).
- Structural Confirmation : Re-analyze compound purity via F NMR (if fluorinated analogs exist) or X-ray diffraction to rule out structural misassignment .
Q. What role does computational modeling play in understanding interactions with biological targets?
- Methodological Answer :
- Docking Studies : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., cytochrome P450). For example, the bromine atom’s van der Waals interactions with hydrophobic pockets can be modeled .
- QSAR Analysis : Quantitative Structure-Activity Relationship models correlate substituent electronegativity (e.g., Br vs. Cl) with inhibitory potency .
- MD Simulations : Molecular dynamics assess stability of ligand-protein complexes over time, identifying critical residues for binding .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields?
- Methodological Answer :
- Parameter Audit : Compare reaction conditions (e.g., solvent purity, catalyst batch).
- Byproduct Analysis : Use LC-MS to detect unreported side products (e.g., di-brominated analogs).
- Yield Normalization : Report yields relative to limiting reagents and purity-adjusted quantities .
Structural Analysis Tools
Q. How is SHELX software applied in crystallographic refinement for this compound?
- Methodological Answer :
- Data Input : Import intensity data (e.g., .hkl files) into SHELXL for refinement .
- Parameter Tweaking : Adjust thermal displacement parameters (U) for bromine atoms, which often exhibit anisotropic motion .
- Validation : Use ORTEP-3 to visualize thermal ellipsoids and confirm absence of disorder in the methoxy group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
